2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Description
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O4 and its molecular weight is 437.84. The purity is usually 95%.
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Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide represents a unique structure within the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H16ClN5O2 with a molecular weight of approximately 393.8 g/mol. It features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a dihydrobenzo[b][1,4]dioxin moiety. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C20H16ClN5O2 |
Molecular Weight | 393.8 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities, particularly in oncology and enzyme inhibition.
Anticancer Activity
A significant area of investigation for this compound is its anticancer properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to this structure have demonstrated potent inhibitory effects on breast cancer cell lines such as MCF-7 and MDA-MB231. For instance, related compounds exhibited IC50 values in the range of 27.66 μM to 4.93 μM against these cell lines, indicating substantial antiproliferative activity .
- Mechanism of Action : The proposed mechanisms include interference with key signaling pathways involved in cell cycle regulation and apoptosis induction. In silico docking studies have suggested that these compounds may interact with estrogen receptors (ER), potentially modulating their activity .
Enzyme Inhibition
Research has also focused on the ability of pyrazolo[3,4-d]pyrimidines to act as inhibitors of specific kinases involved in cancer progression:
- Kinase Inhibition : The compound has been noted for its inhibitory action against kinases such as DAPK1 and ZIPK (Zipper-interacting protein kinase), which are crucial in regulating apoptosis and muscle contraction . The IC50 values for these interactions have been reported around 200 nM, showcasing strong inhibitory potential.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Anticancer Efficacy : A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various cell lines. One derivative showed significant inhibition against MDA-MB231 cells with an IC50 value of 27.66 μM .
- Kinase Targeting : Another study focused on the inhibition of ZIPK by pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that these compounds could effectively decrease contractile force in smooth muscle tissues by targeting specific kinases involved in muscle contraction .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c22-13-2-1-3-15(8-13)27-20-16(10-24-27)21(29)26(12-23-20)11-19(28)25-14-4-5-17-18(9-14)31-7-6-30-17/h1-5,8-10,12H,6-7,11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJHTEYPHCEHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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